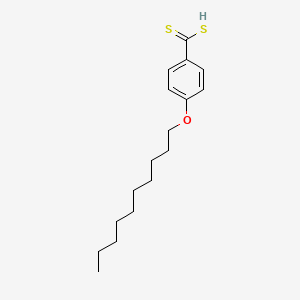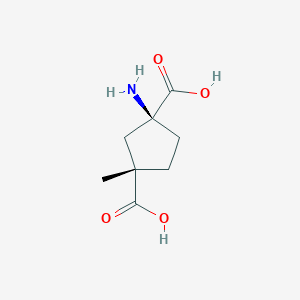
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and two carboxylic acid groups. The stereochemistry of the compound, denoted by the (1S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylic acid groups through various chemical reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or enzymatic processes. These methods can provide high yields and selectivity, making them suitable for large-scale production. Additionally, continuous flow reactors and other advanced technologies may be employed to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound is crucial for its binding affinity and specificity, as it determines the orientation and interactions of the functional groups with the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid include:
- (1R,3R)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid
- (1S,3S)-1-Amino-3-methylcyclohexane-1,3-dicarboxylic acid
- (1S,3S)-1-Amino-3-methylcyclopentane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups on the cyclopentane ring. This combination of features makes it a versatile compound with distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
207983-45-7 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1S,3S)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8-/m0/s1 |
Clé InChI |
YRYVQXINPRUUBR-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |
SMILES canonique |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
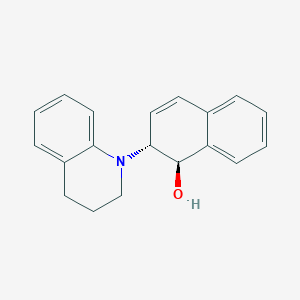
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
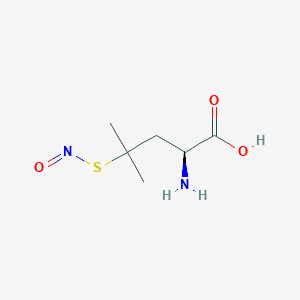
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
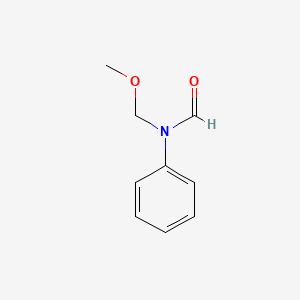
![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)
